molecular formula C15H11N3O2 B11479424 4,5-Oxazoledione, 2-phenyl-, 5-(phenylhydrazone)

4,5-Oxazoledione, 2-phenyl-, 5-(phenylhydrazone)

Cat. No.: B11479424
M. Wt: 265.27 g/mol
InChI Key: MVHBOHRYWXJLJX-UHFFFAOYSA-N
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Description

(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE is a complex organic compound with significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a phenylhydrazine moiety and an oxazole ring

Preparation Methods

The synthesis of (5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE typically involves the reaction of phenylhydrazine with various carbonyl compounds under controlled conditions. One common method includes the condensation of phenylhydrazine with an appropriate oxazole precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Chemical Reactions Analysis

(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Scientific Research Applications

(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of (5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE can be compared with similar compounds such as:

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-phenyl-5-phenyldiazenyl-1,3-oxazol-4-ol

InChI

InChI=1S/C15H11N3O2/c19-13-15(18-17-12-9-5-2-6-10-12)20-14(16-13)11-7-3-1-4-8-11/h1-10,19H

InChI Key

MVHBOHRYWXJLJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)N=NC3=CC=CC=C3)O

Origin of Product

United States

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